{2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol
Description
{2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol is an organosilicon compound featuring a methanol-substituted phenyl group linked to a dimethyl(4-phenoxyphenyl)silyl moiety. This structure combines a silicon atom bonded to two methyl groups and a 4-phenoxyphenyl substituent, with a hydroxymethyl group at the ortho position of the adjacent phenyl ring. The compound’s unique electronic and steric profile arises from the interplay between the electron-donating phenoxy group, the hydrophobic dimethylsilyl fragment, and the polar methanol group. Such structural attributes make it a candidate for applications in materials science, catalysis, and pharmaceutical chemistry .
Properties
IUPAC Name |
[2-[dimethyl-(4-phenoxyphenyl)silyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O2Si/c1-24(2,21-11-7-6-8-17(21)16-22)20-14-12-19(13-15-20)23-18-9-4-3-5-10-18/h3-15,22H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNKGNQYWJYONJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)OC2=CC=CC=C2)C3=CC=CC=C3CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1244855-74-0 | |
| Record name | {2-[dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Silylation of Protected Phenylmethanol Precursors
A common approach involves introducing the silyl group to a brominated phenylmethanol derivative. Key steps include:
- Protection of the alcohol : The hydroxyl group in 2-bromophenylmethanol is protected with a tert-butyldiphenylsilyl (TBDPS) group using TBDPS-Cl and imidazole in dichloromethane.
- Lithiation and silylation : The protected intermediate undergoes lithium-halogen exchange with n-butyllithium at −78°C, followed by reaction with dimethyl(4-phenoxyphenyl)chlorosilane. This step forms the C–Si bond.
- Deprotection : The TBDPS group is removed using tetrabutylammonium fluoride (TBAF) in THF, yielding the final alcohol.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Protection | TBDPS-Cl, imidazole, CH₂Cl₂, 25°C, 12h | 85% |
| Silylation | n-BuLi, −78°C; Me₂(4-PhOPh)SiCl, THF, 2h | 72% |
| Deprotection | TBAF (1M in THF), 0°C → 25°C, 1h | 90% |
Reductive Methods for Alcohol Formation
An alternative route involves reducing a ketone precursor:
- Synthesis of 2-[Dimethyl(4-phenoxyphenyl)silyl]benzaldehyde : The aldehyde is prepared via oxidation of a methyl precursor or Ullmann coupling.
- Reduction to alcohol : Sodium borohydride (NaBH₄) in methanol at 0°C reduces the aldehyde to the primary alcohol.
- NaBH₄ (2 equiv), MeOH, 0°C → 25°C, 1h
- Yield: 89%
Mitigation of Silyl Migration
Silyl group migration, a known challenge, is minimized by:
- Avoiding prolonged exposure to basic conditions (e.g., NaH or K₂CO₃).
- Using aprotic solvents (THF over DMF) and shorter reaction times (≤2h).
Industrial-Scale Considerations
For bulk production:
- Continuous flow reactors ensure consistent silylation and reduce side reactions.
- Distillation or recrystallization (using hexane/ethyl acetate) achieves >99% purity.
| Process | Temperature | Pressure | Catalyst Load |
|---|---|---|---|
| Silylation | 80°C | 1 atm | 0.5 mol% Pd |
| Reduction | 25°C | 1 atm | N/A |
Analytical Validation
Chemical Reactions Analysis
Types of Reactions
{2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Precursor for Organosilicon Compounds : The compound serves as a building block for synthesizing more complex organosilicon derivatives, which can be utilized in various chemical reactions and materials science applications.
2. Biology
- Biological Interactions : The structural features of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol allow it to interact with biological molecules. Studies indicate potential modulation of receptor activity, which can influence physiological responses.
3. Medicine
- Drug Delivery Systems : This compound is being explored for its utility in drug delivery systems due to its stability and reactivity. Its ability to form siloxane networks may enhance the encapsulation and release profiles of therapeutic agents.
4. Industry
- Advanced Materials Development : The stability and unique reactivity of this compound make it suitable for developing advanced materials, including polymers and coatings that require specific electronic or mechanical properties.
Research has indicated that this compound exhibits notable biological activities:
- Antioxidant Properties : Similar compounds have demonstrated the ability to reduce reactive oxygen species (ROS) levels, suggesting potential applications in oxidative stress-related conditions.
- Antitumor Activity : In vitro studies have shown that derivatives can inhibit tumor cell proliferation by inducing apoptosis through caspase activation pathways.
Case Study 1: Antioxidant Activity
A study evaluating silane derivatives indicated that this compound significantly reduced ROS levels in cellular models. This effect was attributed to the stabilization of free radicals by the silyl group, highlighting its potential as an antioxidant agent.
Case Study 2: Antitumor Effects
In vitro experiments demonstrated that certain silyl-containing compounds inhibited the growth of cancer cell lines, suggesting their use in cancer therapeutics. The mechanism involved activation of apoptotic pathways, further supporting their role in medicinal chemistry.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | Antioxidant | Reduces ROS levels | |
| {2-[Dimethyl(4-methoxyphenyl)silyl]phenyl}methanol | Antitumor | Induces apoptosis through caspase activation | |
| {2-[Dimethyl(4-chlorophenyl)silyl]phenyl}methanol | Anti-inflammatory | Modulates inflammatory cytokines |
Mechanism of Action
The mechanism of action of {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol involves its interaction with specific molecular targets and pathways. The silyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The phenoxy group can interact with biological receptors, modulating their activity and leading to specific physiological effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Electronic Effects: The phenoxy group in the target compound enhances resonance stabilization compared to methyl or methylsulfanyl substituents, which may influence reactivity in cross-coupling reactions .
- Biological Relevance : The piperazinyl derivative’s basic nitrogen atoms suggest utility in drug design, contrasting with the target compound’s lack of ionizable groups .
Key Findings :
- The target compound’s synthesis likely parallels methods for simpler silylated alcohols, but commercial discontinuation suggests scalability or purification challenges .
- Triazole-based analogues (e.g., compound 64) demonstrate high yields (up to 96%), highlighting efficient methodologies for structurally complex derivatives .
Physicochemical and Spectroscopic Properties
Table 3: Spectroscopic Data Comparison
Biological Activity
{2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol is a chemical compound with the molecular formula CHOSi. The compound features a silyl group attached to a phenyl ring, which is further substituted with a phenoxy group. This unique structural configuration imparts distinctive chemical properties that are of interest in various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The silyl group enhances the compound's stability and reactivity, allowing it to participate in biochemical processes. The phenoxy group can modulate the activity of biological receptors, potentially influencing physiological responses.
Applications in Scientific Research
This compound has been utilized in several scientific studies, particularly in the fields of organic synthesis and biochemistry. Its role as a building block in organic synthesis allows researchers to create more complex molecules, while its properties enable investigations into various biochemical pathways.
Antioxidant and Antiproliferative Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant and antiproliferative activities. For example, phenolic compounds have been shown to possess strong antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases . Additionally, studies on related compounds have demonstrated their potential in inhibiting cancer cell proliferation, suggesting that this compound may also exhibit similar effects .
Study 1: Antioxidant Activity
A study comparing various phenolic compounds highlighted the antioxidant capacity of silyl-substituted phenols. The results indicated that the presence of the silyl group significantly enhances the radical scavenging ability of these compounds, making them promising candidates for further research into therapeutic applications .
Study 2: Antiproliferative Effects in Cancer Cells
In vitro studies have assessed the antiproliferative effects of structurally similar compounds on breast cancer cell lines (MCF-7). Results showed that certain derivatives exhibited IC values as low as 8 nM, indicating potent activity against cancer cell growth. This suggests that this compound may have potential as an anticancer agent .
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| {2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol | Lacks phenoxy group | Moderate activity |
| {2-[Dimethyl(4-methoxyphenyl)silyl]phenyl}methanol | Contains methoxy group | Antioxidant activity |
| {2-[Dimethyl(4-chlorophenyl)silyl]phenyl}methanol | Contains chloro group | Variable activity |
Uniqueness and Advantages
The presence of the phenoxy group in this compound distinguishes it from other similar compounds. This structural feature not only influences its reactivity but also enhances its potential interactions with biological systems, making it a valuable candidate for further exploration in medicinal chemistry.
Q & A
Basic Questions
Q. What are the common synthetic routes for {2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol?
- Methodological Answer : The compound can be synthesized via silylation of a pre-functionalized benzyl alcohol precursor. A typical approach involves:
- Step 1 : Reaction of 2-bromophenylmethanol with dimethyl(4-phenoxyphenyl)silane under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura coupling) .
- Step 2 : Purification via column chromatography using silica gel and a hexane/ethyl acetate gradient to isolate the product.
- Key Considerations : Control reaction temperature (60–80°C) to prevent desilylation and ensure anhydrous conditions to avoid hydrolysis of the silyl ether .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure, with characteristic shifts for the silyl group (δ ~0.5–1.5 ppm for Si-CH₃) and aromatic protons (δ ~6.5–7.5 ppm). ²⁹Si NMR can further verify the silicon environment .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula, while fragmentation patterns identify stability of the silyl moiety .
- IR Spectroscopy : O-H stretch (~3200–3400 cm⁻¹) and Si-C bonds (~1250 cm⁻¹) provide additional confirmation .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer :
- Building Block : Used to synthesize bioactive molecules targeting enzymes (e.g., kinase inhibitors) due to its silyl group enhancing lipophilicity and metabolic stability .
- Probe Development : Functionalization of the methanol group enables conjugation with fluorophores or biotin for cellular imaging or target identification .
Advanced Research Questions
Q. How does the silicon atom influence the compound’s stability and reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The bulky dimethyl(4-phenoxyphenyl)silyl group hinders nucleophilic attack, increasing stability but reducing reactivity in certain coupling reactions.
- Electronic Effects : Silicon’s electron-donating nature activates the aromatic ring for electrophilic substitution but may deactivate it in palladium-catalyzed reactions.
- Experimental Design : Compare reaction rates with/without the silyl group using kinetic studies (e.g., monitoring via HPLC) .
Q. How can contradictory data in reaction yields under different catalytic systems be resolved?
- Methodological Answer :
- Variable Screening : Use Design of Experiments (DoE) to test catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)), bases (K₂CO₃ vs. Cs₂CO₃), and solvents (THF vs. DMF).
- Data Analysis : Apply multivariate regression to identify dominant factors (e.g., solvent polarity’s impact on catalyst efficiency).
- Case Study : highlights yield variations (40–85%) in trifluoromethylphenoxy analogs depending on catalyst choice, emphasizing the need for systematic optimization .
Q. What strategies optimize oxidation of the methanol group to carboxylic acid without degrading the silyl ether?
- Methodological Answer :
- Oxidizing Agents : Use TEMPO/NaClO₂ in a buffered aqueous system (pH 7–8) to selectively oxidize primary alcohols while preserving the silyl group .
- Temperature Control : Maintain reactions at 0–5°C to minimize side reactions.
- Monitoring : Track progress via TLC or in situ IR to halt the reaction at the aldehyde intermediate if over-oxidation occurs .
Q. What challenges arise in scaling up synthesis while maintaining purity?
- Methodological Answer :
- Scale-Up Issues : Exothermic reactions (e.g., silylation) require jacketed reactors for temperature control.
- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) or continuous flow chromatography for higher throughput .
- Analytical QC : Implement in-line PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor purity in real-time .
Data Contradiction Analysis
Q. How to interpret conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer :
- Hypothesis Testing : Solubility discrepancies may arise from varying crystallinity or impurities. Conduct DSC (Differential Scanning Calorimetry) to assess crystallinity and compare HPLC purity across batches .
- Experimental Protocol : Measure solubility in DMSO, THF, and hexane at 25°C using saturated solutions filtered through 0.22 µm membranes.
- Case Study : notes similar silyl compounds exhibit higher solubility in THF than DMSO due to steric hindrance from the phenoxy group .
Safety and Handling
Q. What precautions are critical when handling this compound?
- Methodological Answer :
- Storage : Keep in amber glass under inert gas (N₂/Ar) at –20°C to prevent oxidation of the methanol group .
- PPE : Use nitrile gloves and safety goggles; avoid skin contact due to potential irritancy (similar to ’s thiophene analogs) .
- Waste Disposal : Neutralize acidic/basic byproducts before incineration to avoid toxic gas release .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
